molecular formula C29H21N5O8S2.C15H17N3.C13H13N3<br>C57H51N11O8S2 B12776178 7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine CAS No. 73297-03-7

7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine

Cat. No.: B12776178
CAS No.: 73297-03-7
M. Wt: 1082.2 g/mol
InChI Key: SLPDGAJLIGDSPY-UHFFFAOYSA-N
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Description

7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine: is a complex organic compound with significant applications in various fields This compound is known for its vibrant color properties and is often used in dyeing processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid involves multiple steps. The process typically starts with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzamide. The resulting intermediate is then coupled with 4-hydroxy-3-nitro-1-naphthalenesulfonic acid under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes precise control of reaction temperatures, pH levels, and the use of catalysts to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, quinones, and substituted sulfonic acids .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can form stable complexes with metal ions, making it useful in analytical chemistry. The sulfonic acid groups enhance its solubility in water, facilitating its use in biological applications. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in different scientific fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid apart is its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its high solubility in water make it particularly valuable in both analytical and biological applications .

Properties

CAS No.

73297-03-7

Molecular Formula

C29H21N5O8S2.C15H17N3.C13H13N3
C57H51N11O8S2

Molecular Weight

1082.2 g/mol

IUPAC Name

7-benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine

InChI

InChI=1S/C29H21N5O8S2.C15H17N3.C13H13N3/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2;14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42);3-10H,1-2H3,(H3,16,17,18);1-10H,(H3,14,15,16)

InChI Key

SLPDGAJLIGDSPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N

Origin of Product

United States

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